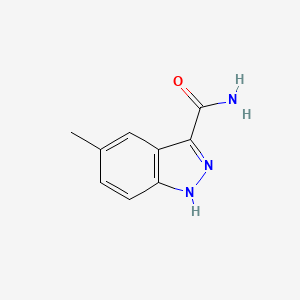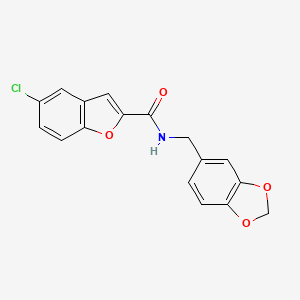![molecular formula C14H23NO3 B7637529 3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid, also known as CCPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CCPA is a derivative of the amino acid alanine and has been found to have a wide range of biochemical and physiological effects. In We will also discuss possible future directions for research on CCPA.
作用機序
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid exerts its effects through the activation of adenosine receptors. Adenosine receptors are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. This compound specifically activates the A1 adenosine receptor, which has been shown to have protective effects in cardiovascular and neurological diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate, improve myocardial function, and reduce ischemic injury in animal models of cardiovascular disease. This compound has also been found to have neuroprotective effects, including reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying adenosine receptors. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several possible future directions for research on 3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid. One area of interest is the potential therapeutic applications of this compound in cardiovascular and neurological diseases. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. Additionally, there is interest in exploring the anti-inflammatory and anti-tumor effects of this compound in more detail. Finally, there is potential for the development of new derivatives of this compound with improved solubility and pharmacokinetic properties.
合成法
The synthesis of 3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid involves the reaction of cyclohexanecarbonyl chloride with alanine methyl ester to form the intermediate 3-(cyclohexanecarbonylamino)-2-methylpropanoic acid methyl ester. This intermediate is then treated with sodium hydride and cyclopropylamine to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid has been shown to have a variety of applications in scientific research. It has been found to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease. This compound has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects.
特性
IUPAC Name |
3-[cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(14(17)18)9-15(12-7-8-12)13(16)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAHYVUXMAOWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)

![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)